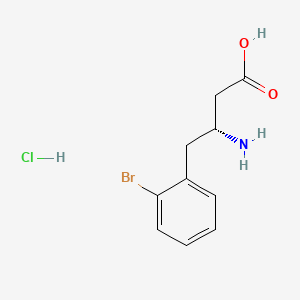

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

Übersicht

Beschreibung

®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromophenyl group in its structure allows for diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-3-Amino-4-phenylbutanoic acid.

Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethanol or water.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large reactors to carry out the bromination step efficiently.

Purification: Employing techniques such as crystallization or chromatography to purify the product.

Hydrochloride Formation: Converting the purified product to its hydrochloride salt using industrial-grade hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles under specific conditions.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Catalysts like Pd/C in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of ®-3-Amino-4-phenylbutanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.

Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives and their biological effects.

Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

Pathways Involved: It may influence pathways related to neurotransmission, particularly those involving gamma-aminobutyric acid (GABA) receptors, due to its structural similarity to GABA analogs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-4-phenylbutanoic acid: Lacks the bromine atom, making it less reactive in certain chemical transformations.

®-3-Amino-4-(4-bromophenyl)butanoic acid: The bromine atom is positioned differently, which may affect its reactivity and biological activity.

®-3-Amino-4-(2-chlorophenyl)butanoic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly influence its reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention in pharmacological research due to its structural properties and potential biological activities. This compound features a brominated phenyl group, which is significant for its interactions with biological systems, particularly in the context of neurotransmitter modulation and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃BrClNO₂

- Molecular Weight : Approximately 294.57 g/mol

- Structure : The compound contains an amino group at the third carbon and a bromophenyl substituent at the fourth carbon, which are crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission pathways, especially those involving gamma-aminobutyric acid (GABA) receptors. Its structural similarity to GABA analogs suggests that it may act as a receptor ligand, influencing neurotransmitter systems involved in mood regulation and anxiety responses.

Key Mechanisms:

- Interaction with GABA Receptors : The compound may enhance or inhibit GABAergic activity, which is critical in managing neurological disorders such as epilepsy and anxiety.

- Enzyme Inhibition : Preliminary studies indicate that this compound could serve as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis or degradation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential to influence GABAergic transmission, impacting mood and anxiety levels. |

| Enzyme Inhibition | May inhibit specific enzymes related to neurotransmitter metabolism. |

| Pharmacological Applications | Investigated for use in treating neurological disorders; potential as a therapeutic agent. |

Case Studies and Research Findings

- Neuropharmacology Studies : Research has indicated that this compound exhibits significant activity in modulating GABA receptors, leading to anxiolytic effects in animal models. In controlled studies, doses of the compound resulted in reduced anxiety-like behavior compared to controls.

- Enzyme Interaction Studies : A study examining the binding affinity of this compound to various enzymes revealed that it can effectively inhibit certain pathways involved in neurotransmitter synthesis. This inhibition was characterized by reduced levels of excitatory neurotransmitters, suggesting a potential therapeutic role in conditions characterized by excitotoxicity.

- Synthesis and Structural Analysis : The synthesis of this compound has been optimized using advanced organic synthesis techniques, yielding high-purity compounds suitable for biological testing. Structural analysis through NMR and mass spectrometry confirmed its identity and purity, facilitating further pharmacological evaluation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (R)-3-Amino-4-(4-bromophenyl)butanoic acid | C₁₀H₁₃BrClNO₂ | Bromine at para position | Similar GABAergic effects |

| (S)-3-Amino-4-(2-bromophenyl)butanoic acid | C₁₀H₁₃BrClNO₂ | Stereoisomer with potential different activity | Variability in receptor interaction |

| (R)-3-Amino-4-(3-bromophenyl)butanoic acid | C₁₀H₁₃BrClNO₂ | Bromine at meta position | Distinct binding affinities affecting pharmacodynamics |

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWDUSDZVLBMMD-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401915-60-4 | |

| Record name | Benzenebutanoic acid, β-amino-2-bromo-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401915-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.